1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19F2N3O3S and its molecular weight is 371.4. The purity is usually 95%.
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Biological Activity
The compound 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the context of metabolic disorders such as type 2 diabetes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18F2N4O2S with a molecular weight of approximately 358.39 g/mol. The structure includes a difluorophenyl group and a tetrahydro-2H-pyran moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various metabolic pathways. Pyrazole derivatives, including this compound, have shown efficacy in modulating glucose metabolism and insulin sensitivity. The presence of the methanesulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Pharmacological Effects
- Anti-Diabetic Activity : Research indicates that pyrazole derivatives can improve insulin sensitivity and reduce blood glucose levels. Studies have shown that compounds similar to this one can activate AMPK (AMP-activated protein kinase), a key regulator in energy metabolism .
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress associated with diabetes and other metabolic disorders .
- Anti-inflammatory Effects : Inflammation plays a significant role in the pathogenesis of diabetes. This compound has been reported to reduce inflammatory markers, contributing to its therapeutic potential .
Data Table: Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-Diabetic | Improved glucose tolerance in animal models | |
Antioxidant | Reduced oxidative stress markers | |
Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 |
Study 1: Efficacy in Type 2 Diabetes Models
In a study conducted on diabetic rats, administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to the control group. The mechanism was linked to enhanced insulin signaling pathways.
Study 2: In Vitro Analysis
Cell culture studies demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in pancreatic beta cells, suggesting protective effects against oxidative damage caused by high glucose environments.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c17-14-1-2-16(18)13(7-14)11-25(22,23)20-15-8-19-21(10-15)9-12-3-5-24-6-4-12/h1-2,7-8,10,12,20H,3-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPHVPJWJXDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.